NLS-StAx-h

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C161H275N55O29 |

|---|---|

Molecular Weight |

3445.3 g/mol |

IUPAC Name |

2-[(3R,6R,9S,12S,16Z,21R)-12-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[2-[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]ethoxy]ethoxy]acetyl]amino]-6-carbamimidamidohexanoyl]amino]-6-carbamimidamidohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-6-carbamimidamidohexanoyl]amino]-21-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-6-carbamimidamido-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-carbamimidamido-1-oxohexan-2-yl]amino]-6-carbamimidamido-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-9-[(2S)-butan-2-yl]-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-3-yl]acetic acid |

InChI |

InChI=1S/C161H275N55O29/c1-13-97(10)128-149(240)206-117(83-93(2)3)140(231)205-120(87-124(218)219)144(235)215-160(11,151(242)209-119(86-100-90-181-92-193-100)142(233)212-126(95(6)7)147(238)204-112(58-29-41-73-187-156(173)174)135(226)201-114(59-30-42-74-188-157(175)176)139(230)211-127(96(8)9)148(239)207-118(84-98-88-191-103-49-20-18-47-101(98)103)141(232)195-105(129(166)220)51-26-38-70-184-153(167)168)64-32-16-14-15-17-33-65-161(12,152(243)213-128)214-143(234)116(60-31-43-75-189-158(177)178)203-145(236)122-63-46-79-216(122)150(241)121(85-99-89-192-104-50-21-19-48-102(99)104)208-137(228)111(57-28-40-72-186-155(171)172)197-131(222)107(56-27-39-71-185-154(169)170)194-123(217)91-245-82-81-244-80-78-183-146(237)125(94(4)5)210-138(229)113(55-25-37-69-165)200-136(227)115(62-45-77-190-159(179)180)202-134(225)110(54-24-36-68-164)199-133(224)109(53-23-35-67-163)198-132(223)108(52-22-34-66-162)196-130(221)106-61-44-76-182-106/h14-15,18-21,47-50,88-90,92-97,105-122,125-128,182,191-192H,13,16-17,22-46,51-87,91,162-165H2,1-12H3,(H2,166,220)(H,181,193)(H,183,237)(H,194,217)(H,195,232)(H,196,221)(H,197,222)(H,198,223)(H,199,224)(H,200,227)(H,201,226)(H,202,225)(H,203,236)(H,204,238)(H,205,231)(H,206,240)(H,207,239)(H,208,228)(H,209,242)(H,210,229)(H,211,230)(H,212,233)(H,213,243)(H,214,234)(H,215,235)(H,218,219)(H4,167,168,184)(H4,169,170,185)(H4,171,172,186)(H4,173,174,187)(H4,175,176,188)(H4,177,178,189)(H4,179,180,190)/b15-14-/t97-,105+,106-,107-,108-,109-,110-,111-,112+,113-,114+,115-,116-,117+,118+,119+,120+,121-,122-,125-,126+,127+,128-,160+,161-/m0/s1 |

InChI Key |

NQDXIROEXUQMGO-HKEYISNASA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@](CCC/C=C\CCC[C@](C(=O)N1)(C)NC(=O)[C@H](CCCCNC(=N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCNC(=N)N)NC(=O)[C@H](CCCCNC(=N)N)NC(=O)COCCOCCNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5)(C)C(=O)N[C@H](CC6=CNC=N6)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CCCCNC(=N)N)C(=O)N[C@H](CCCCNC(=N)N)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@H](CCCCNC(=N)N)C(=O)N)CC(=O)O)CC(C)C |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CCCC=CCCCC(C(=O)N1)(C)NC(=O)C(CCCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCNC(=N)N)NC(=O)C(CCCCNC(=N)N)NC(=O)COCCOCCNC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C5CCCN5)(C)C(=O)NC(CC6=CNC=N6)C(=O)NC(C(C)C)C(=O)NC(CCCCNC(=N)N)C(=O)NC(CCCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CCCCNC(=N)N)C(=O)N)CC(=O)O)CC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to NLS-StAx-h: Mechanism of Action and Core Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

NLS-StAx-h is a novel, cell-permeable, stapled peptide inhibitor meticulously engineered to target the oncogenic Wnt signaling pathway.[1][2] Its mechanism of action is centered on the specific disruption of the protein-protein interaction (PPI) between β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors.[1][2] By preventing this critical interaction, this compound effectively abrogates the transcription of Wnt target genes, leading to the inhibition of cancer cell proliferation and migration. This guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for key experiments utilized to characterize its activity.

Introduction to this compound

The Wnt signaling pathway is a crucial regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of numerous cancers.[1][2] A key event in oncogenic Wnt signaling is the accumulation of β-catenin in the nucleus, where it complexes with TCF/LEF transcription factors to drive the expression of genes that promote tumor growth. The β-catenin-TCF/LEF interaction, therefore, represents a prime therapeutic target.

This compound was developed as a selective inhibitor of this interaction. It is a "stapled peptide," a class of peptidomimetics where the alpha-helical structure is constrained by a synthetic brace. This "staple" confers improved proteolytic resistance and enhanced cell permeability compared to unstapled peptides. Furthermore, this compound is conjugated to a nuclear localization sequence (NLS) derived from the SV40 large T antigen, which facilitates its entry into the nucleus, the site of its therapeutic action.[3]

Mechanism of Action: Inhibition of the Wnt Signaling Pathway

This compound exerts its inhibitory effect by directly interfering with the canonical Wnt signaling pathway at its terminal transcriptional step.

Signaling Pathway Overview:

-

Inactive State (No Wnt Signal): In the absence of a Wnt ligand, cytoplasmic β-catenin is phosphorylated by a "destruction complex" (comprising Axin, APC, GSK3β, and CK1α), leading to its ubiquitination and subsequent proteasomal degradation. TCF/LEF transcription factors are bound to Wnt target genes in the nucleus, acting as transcriptional repressors.

-

Active State (Wnt Signal Present): Binding of a Wnt ligand to its receptor complex (Frizzled/LRP5/6) leads to the inactivation of the destruction complex.

-

β-Catenin Accumulation: Unphosphorylated β-catenin is no longer targeted for degradation and accumulates in the cytoplasm.

-

Nuclear Translocation: β-catenin translocates to the nucleus.

-

Transcriptional Activation: In the nucleus, β-catenin binds to TCF/LEF transcription factors, displacing co-repressors and recruiting co-activators to initiate the transcription of Wnt target genes (e.g., c-Myc, Cyclin D1, AXIN2).

-

This compound Intervention: this compound penetrates the cell and localizes to the nucleus. There, it competitively binds to the same site on β-catenin that TCF/LEF factors would normally occupy. This prevents the formation of the functional β-catenin-TCF/LEF transcription complex, thereby inhibiting the expression of Wnt target genes.

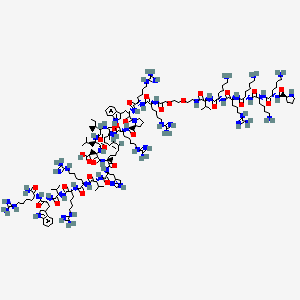

Below is a diagram illustrating the mechanism of action of this compound within the Wnt signaling pathway.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

| Parameter | Value | Assay | Reference |

| IC50 | 1.4 μM | Wnt Signaling Inhibition | [4] |

| Cell Line | Treatment | Effect | Assay | Reference |

| SW-480 | 10 μM this compound for 72h | >80% reduction in cell viability | Cell Proliferation | [5][6] |

| DLD-1 | 10 μM this compound for 72h | >80% reduction in cell viability | Cell Proliferation | [5][6] |

| DLD-1 | 5 μM this compound for 24h | 52% wound closure | Wound Healing | [5][6] |

| DLD-1 | 10 μM this compound for 24h | 24% wound closure | Wound Healing | [5][6] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Luciferase Reporter Assay for Wnt Signaling Inhibition

This assay quantifies the ability of this compound to inhibit β-catenin/TCF-mediated transcription.

-

Cell Line: HeLa cells.

-

Reporter Plasmids:

-

TOPflash: Contains multiple TCF/LEF binding sites upstream of a firefly luciferase reporter gene.

-

FOPflash (Negative Control): Contains mutated TCF/LEF binding sites.

-

Renilla Luciferase: Co-transfected as an internal control for transfection efficiency and cell viability.

-

-

Protocol:

-

Seed HeLa cells in a 96-well plate.

-

Co-transfect the cells with TOPflash (or FOPflash) and Renilla luciferase plasmids using a suitable transfection reagent.

-

After 24 hours, stimulate the Wnt pathway using Wnt3a-conditioned medium.

-

Treat the cells with varying concentrations of this compound.

-

Incubate for an additional 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the TOPflash/FOPflash luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of inhibition relative to a vehicle-treated control.

-

Cell Proliferation (Viability) Assay

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

-

Cell Lines: SW-480 and DLD-1 (human colorectal adenocarcinoma cells with constitutively active Wnt signaling).

-

Reagent: A reagent that measures metabolic activity, such as resazurin or a tetrazolium salt (e.g., MTT, MTS).

-

Protocol:

-

Seed SW-480 or DLD-1 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubate for 72 hours.

-

Add the viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Wound Healing (Migration) Assay

This assay evaluates the impact of this compound on the migratory capacity of cancer cells.

-

Cell Line: DLD-1.

-

Protocol:

-

Seed DLD-1 cells in a 6-well or 12-well plate and grow them to a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells.

-

Replace the medium with fresh medium containing this compound at different concentrations or a vehicle control.

-

Capture images of the wound at time 0.

-

Incubate the plate for 24 hours.

-

Capture images of the same wound area at 24 hours.

-

Measure the area of the wound at both time points using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure.

-

References

- 1. Cell permeable stapled peptide inhibitor of Wnt signaling that targets β-catenin protein‒protein interactions -ORCA [orca.cardiff.ac.uk]

- 2. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | β-catenin | Tocris Bioscience [tocris.com]

- 5. research.vu.nl [research.vu.nl]

- 6. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

The Core Function of NLS-StAx-h in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function and application of NLS-StAx-h, a novel peptidomimetic inhibitor, in the context of cancer research. This compound has emerged as a significant tool for investigating and targeting the oncogenic Wnt signaling pathway, offering a selective mechanism to disrupt a key protein-protein interaction that drives the proliferation and migration of cancer cells.

Introduction to this compound

This compound is a synthetic, cell-permeable, stapled peptide designed to inhibit the Wnt signaling pathway.[1][2][3][4][5] Its design incorporates a nuclear localization signal (NLS) for targeted delivery into the cell nucleus and a hydrocarbon staple to lock the peptide into its bioactive alpha-helical conformation, enhancing its stability and cell permeability. The core function of this compound is to selectively disrupt the interaction between β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors.[1][2] This interaction is a critical downstream step in the canonical Wnt signaling cascade, which is aberrantly activated in numerous cancers, particularly colorectal cancer.

Mechanism of Action: Inhibition of the Wnt Signaling Pathway

The canonical Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation can lead to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a coactivator for TCF/LEF transcription factors, driving the expression of target genes involved in cell proliferation, survival, and migration.

This compound directly interferes with this process by binding to β-catenin and preventing its association with TCF/LEF transcription factors.[1][2] This targeted inhibition effectively silences the transcriptional output of the Wnt pathway, leading to a reduction in cancer cell growth and motility.

Below is a diagram illustrating the canonical Wnt signaling pathway and the inhibitory action of this compound.

References

- 1. research.vu.nl [research.vu.nl]

- 2. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | beta-Catenin Inhibitors: R&D Systems [rndsystems.com]

The Role of Stapled Peptides in Drug Discovery: An In-depth Technical Guide on NLS-StAx-h

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stapled peptides have emerged as a promising class of therapeutics designed to tackle challenging drug targets, particularly protein-protein interactions (PPIs) that are often considered "undruggable" by traditional small molecules.[1] These synthetic peptides are locked into an α-helical conformation through a chemical brace, or "staple," which enhances their proteolytic resistance, serum half-life, and cell permeability compared to their linear counterparts.[1] This guide provides a comprehensive technical overview of the stapled peptide NLS-StAx-h, a potent inhibitor of the Wnt signaling pathway, as a case study to illustrate the potential of this modality in drug discovery.

This compound was developed to selectively target the interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, a critical node in the oncogenic Wnt signaling cascade.[2][3] By combining a hydrocarbon staple for structural stability with a nuclear localization sequence (NLS), this compound demonstrates efficient cellular uptake and nuclear entry, leading to the inhibition of Wnt-dependent gene transcription and suppression of cancer cell proliferation and migration.[2][3]

Core Concepts of Stapled Peptides

The therapeutic potential of many naturally occurring peptides is limited by their poor metabolic stability and inability to cross cell membranes. Peptide stapling addresses these limitations by introducing a covalent linkage between two amino acid side chains, forcing the peptide into a stable α-helical secondary structure. This conformation protects the peptide from degradation by proteases and can facilitate its passage across cellular membranes.[1]

The design of a stapled peptide involves several key considerations:

-

Target Identification: Identifying a key α-helical domain at the interface of a protein-protein interaction is the first step.

-

Peptide Sequence: The amino acid sequence is based on the native interacting partner to ensure target specificity.

-

Staple Position: The location of the hydrocarbon staple is crucial for maintaining the desired helical structure and not interfering with target binding.

-

Cell Permeability: Modifications, such as the addition of a cell-penetrating peptide (CPP) or a nuclear localization sequence (NLS), can be incorporated to enhance cellular uptake and subcellular targeting.[2][4]

This compound: A Case Study in Wnt Pathway Inhibition

The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. However, its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.[5] A key event in oncogenic Wnt signaling is the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it acts as a co-activator for TCF/LEF transcription factors, driving the expression of proliferative genes.[6]

This compound is a stapled peptide designed to disrupt the interaction between β-catenin and TCF4.[2][3] Its design is a prime example of the integrative strategy used in developing potent stapled peptide inhibitors. It incorporates a hydrocarbon staple to stabilize the α-helical conformation of a peptide sequence derived from the β-catenin binding domain of Axin, a negative regulator of the Wnt pathway.[2] Furthermore, the addition of an NLS (PKKKRKV) facilitates its transport into the nucleus, where the target interaction occurs.[2]

Signaling Pathway of Wnt and the Role of this compound

The diagram below illustrates the canonical Wnt signaling pathway and the mechanism of inhibition by this compound.

Quantitative Data

The efficacy of this compound and related stapled peptides has been quantified through various biochemical and cell-based assays. The following table summarizes key quantitative data.

| Peptide | Target Interaction | Binding Affinity (Kd) | In Vitro IC50 | Cellular Activity | Reference |

| This compound | β-catenin/TCF4 | Not Reported | 1.4 µM (Wnt signaling) | Inhibits proliferation and migration of colorectal cancer cells. | |

| StAx-35R | β-catenin/TCF4 | 60 ± 2 nM | Not Reported | Reduces Wnt target gene expression. | [6] |

| fStAx-3 | β-catenin/TCF4 | 60 ± 2 nM | Not Reported | Enhanced affinity for β-catenin. | [6] |

| Peptide 8 | β-catenin/TCF4 | 18 nM | Not Reported | Membrane-impermeable precursor. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation and development of stapled peptides. Below are protocols for key experiments used to characterize this compound and similar compounds.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the binding affinity of a stapled peptide to its target protein by measuring the displacement of a fluorescently labeled probe.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human β-catenin (e.g., residues 138–686) in assay buffer (e.g., 20 mM Tris, 300 mM NaCl, pH 8.8, 0.01% Triton-X100).[8]

-

Prepare a stock solution of a fluorescently labeled TCF4-derived peptide probe (e.g., FITC-labeled Tcf4 residues 7-51) in the same assay buffer.[9]

-

Prepare serial dilutions of the stapled peptide inhibitor (e.g., this compound) in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well black plate, add the β-catenin protein and the fluorescent probe to achieve final concentrations of approximately 10 nM and 2.5 nM, respectively.[8]

-

Add the serially diluted stapled peptide to the wells.

-

Include control wells with only the probe (for 100% inhibition) and wells with the probe and β-catenin but no inhibitor (for 0% inhibition).[8]

-

Incubate the plate at room temperature for a sufficient time (e.g., 1-3 hours) to reach equilibrium, protected from light.[8]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FITC).[8]

-

Calculate the percentage of inhibition for each concentration of the stapled peptide.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the stapled peptide on the proliferation and viability of cancer cells.

Protocol:

-

Cell Culture:

-

Culture colorectal cancer cell lines (e.g., SW480, DLD-1) in appropriate media and conditions.

-

-

Treatment:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the stapled peptide (e.g., this compound) for a specified duration (e.g., 72 hours).[10]

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the cell viability against the peptide concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Wound Healing (Scratch) Assay

This assay evaluates the effect of the stapled peptide on cancer cell migration.

Protocol:

-

Cell Monolayer:

-

Grow colorectal cancer cells to a confluent monolayer in a multi-well plate.

-

-

Creating the "Wound":

-

Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.

-

-

Treatment:

-

Wash the wells to remove detached cells and add fresh media containing different concentrations of the stapled peptide (e.g., this compound at 5 and 10 µM).[10]

-

-

Image Acquisition:

-

Capture images of the wound at time 0 and at regular intervals (e.g., every 24 hours) using a microscope.[10]

-

-

Data Analysis:

-

Measure the width of the wound at different time points.

-

Calculate the percentage of wound closure and compare the migration rate between treated and untreated cells.

-

Quantitative Real-Time PCR (qPCR) for Wnt Target Gene Expression

This method is used to quantify the effect of the stapled peptide on the expression of Wnt target genes.

References

- 1. Stapled Peptides Inhibitors: A New Window for Target Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhancing the Cell Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. explorationpub.com [explorationpub.com]

- 6. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhancing the Cell-Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell permeable stapled peptide inhibitor of Wnt signaling that targets β-catenin protein‒protein interactions -ORCA [orca.cardiff.ac.uk]

The Disruptive Potential of NLS-StAx-h in Wnt Signaling: A Technical Guide to Its Inhibition of the β-catenin-TCF Interaction

For Immediate Release

Essen, Germany – November 8, 2025 – In a significant advancement for oncology and drug development, the stapled peptide NLS-StAx-h has emerged as a potent and selective inhibitor of the Wnt signaling pathway. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its targeted disruption of the critical protein-protein interaction between β-catenin and T-cell factor (TCF) transcription factors. This interaction is a key downstream event in the Wnt cascade, which is frequently dysregulated in various cancers, particularly colorectal cancer.

This document, intended for researchers, scientists, and drug development professionals, details the quantitative data supporting the efficacy of this compound, provides comprehensive experimental protocols for key assays, and visualizes the complex biological processes and experimental workflows through detailed diagrams.

Core Mechanism of Action: A Targeted Blow to a Key Oncogenic Interaction

This compound is a synthetic, cell-permeable stapled peptide designed to mimic the α-helical structure of the β-catenin binding domain of Axin, a negative regulator of the Wnt pathway.[1] By incorporating a hydrocarbon staple, the peptide's helicity and proteolytic stability are enhanced. Furthermore, the addition of a nuclear localization sequence (NLS) ensures its transport to the nucleus, the primary site of β-catenin-TCF interaction.[2]

The primary mode of action for this compound is the direct inhibition of the binding between β-catenin and TCF transcription factors.[2][3][4] This disruption prevents the formation of the transcriptional complex responsible for the expression of Wnt target genes, such as c-Myc and Cyclin D1, which are crucial for cell proliferation and survival in Wnt-dependent cancers.[1]

Quantitative Efficacy of this compound and Precursor Peptides

The inhibitory potential of this compound and its precursors has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

| Peptide | Parameter | Value | Assay | Reference |

| This compound | IC50 | 1.4 µM | Wnt Signaling Inhibition | [3][4][5] |

| StAx-35 | KD | 13 nM | Binding Affinity to β-catenin | [1] |

| StAx-35R | KD | 53 nM | Binding Affinity to β-catenin | [1] |

Table 1: Inhibitory and Binding Affinity Data

| Cell Line | Treatment | Effect | Assay | Reference |

| SW-480 & DLD-1 | This compound (10 µM; 72 h) | >80% reduction in viability | Cell Viability Assay | [3][5] |

| Colorectal Cancer Cells | This compound (5 µM; 24 h) | 52% wound closure | Cell Migration Assay | [3][5] |

| Colorectal Cancer Cells | This compound (10 µM; 24 h) | 24% wound closure | Cell Migration Assay | [3][5] |

Table 2: Cellular Effects of this compound

Visualizing the Molecular Interactions and Experimental Plans

To elucidate the underlying biological and experimental frameworks, the following diagrams have been generated using the Graphviz DOT language, adhering to strict color and contrast specifications for clarity.

Caption: Wnt Signaling Pathway and this compound Inhibition.

Caption: Fluorescence Polarization Competition Assay Workflow.

Caption: Co-Immunoprecipitation Experimental Workflow.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the effect of this compound on the β-catenin-TCF interaction.

Fluorescence Polarization (FP) Competition Assay

This assay is employed to quantitatively measure the binding affinity of this compound to β-catenin by assessing its ability to displace a fluorescently labeled peptide derived from TCF.

Materials:

-

Recombinant human β-catenin protein

-

Fluorescein-labeled TCF-derived peptide probe (e.g., FITC-TCF4(8-30))

-

This compound peptide

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Triton X-100

-

384-well, non-binding, black microplates

Procedure:

-

Prepare a solution of recombinant β-catenin and the FITC-labeled TCF probe in the assay buffer. The final concentrations should be optimized, but a starting point is 50 nM β-catenin and 10 nM probe.[6]

-

Incubate this mixture at room temperature for 1 hour to allow for binding equilibrium to be reached.

-

Prepare serial dilutions of the this compound competitor peptide in the assay buffer.

-

Add the competitor dilutions to the wells of the 384-well plate.

-

Add the pre-incubated β-catenin/probe complex to each well containing the competitor.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively.[7]

-

The data are then analyzed using a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent probe.

Co-Immunoprecipitation (Co-IP)

Co-IP is utilized to demonstrate that this compound disrupts the interaction between endogenous β-catenin and TCF within a cellular context.

Materials:

-

Wnt-active colorectal cancer cell lines (e.g., SW-480, DLD-1)

-

This compound

-

Cell Lysis Buffer: Mild, non-ionic detergent-based buffer (e.g., containing NP-40 or Triton X-100) supplemented with protease inhibitors.

-

Primary antibodies: anti-β-catenin and anti-TCF4

-

Protein A/G magnetic beads or agarose resin

-

Wash Buffer: Lysis buffer with a lower detergent concentration.

-

Elution Buffer: Low pH buffer (e.g., glycine-HCl) or SDS-PAGE loading buffer.

Procedure:

-

Culture SW-480 or DLD-1 cells and treat with either vehicle control or this compound at the desired concentration and duration.

-

Harvest and lyse the cells on ice using the cell lysis buffer.[8]

-

Clarify the cell lysates by centrifugation to remove cellular debris.

-

Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[8]

-

Incubate the pre-cleared lysates with the anti-β-catenin antibody overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours to capture the immune complexes.

-

Pellet the beads and wash them multiple times with wash buffer to remove unbound proteins.

-

Elute the bound protein complexes from the beads using elution buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting, probing with antibodies against both β-catenin and TCF4 to observe the amount of TCF4 co-precipitated with β-catenin in the presence and absence of this compound.

Cell Viability and Migration Assays

These assays are performed to evaluate the functional consequences of inhibiting the β-catenin-TCF interaction in cancer cells.

Cell Viability (CCK-8 or MTT Assay):

-

Seed colorectal cancer cells (e.g., SW-480, HCT116) in a 96-well plate.[9][10]

-

After allowing the cells to adhere, treat them with increasing concentrations of this compound or a vehicle control.

-

Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.[10]

-

Measure the absorbance at the appropriate wavelength to determine the relative number of viable cells.

Wound Healing/Scratch Migration Assay:

-

Grow a confluent monolayer of colorectal cancer cells in a culture plate.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash the cells to remove dislodged cells and add fresh media containing either this compound or a vehicle control.

-

Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 hours).

-

The rate of migration is determined by measuring the closure of the scratch over time.[11]

Conclusion

This compound represents a promising therapeutic agent that directly and potently targets the β-catenin-TCF protein-protein interaction, a nexus of oncogenic signaling in numerous cancers. The data and protocols presented in this guide underscore its potential and provide a framework for further investigation and development. The ability of this compound to penetrate cells and disrupt this key interaction offers a compelling strategy for the development of novel cancer therapeutics.

References

- 1. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | β-catenin | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Covalent and Non-Covalent Targeting of the Tcf4/β-Catenin Strand Interface with β-Hairpin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptide encoded by lncRNA BVES-AS1 promotes cell viability, migration, and invasion in colorectal cancer cells via the SRC/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CAMSAP2 promotes colorectal cancer cell migration and invasion through activation of JNK/c-Jun/MMP-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of NLS-StAx-h: A Stapled Peptide Inhibitor of the Wnt/β-catenin Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway, particularly the canonical Wnt/β-catenin signaling cascade, is a hallmark of numerous cancers, including colorectal cancer. A key event in this pathway is the interaction between the transcriptional coactivator β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors. This interaction drives the expression of oncogenes that promote cell proliferation and survival. The development of inhibitors targeting the β-catenin/TCF interaction has been a significant challenge due to the large and relatively featureless protein-protein interaction (PPI) interface.

Stapled peptides have emerged as a promising therapeutic modality to tackle such challenging PPI targets. These synthetic peptides are locked into an α-helical conformation by a hydrocarbon staple, which enhances their proteolytic resistance, cell permeability, and target affinity. This guide details the discovery and development of NLS-StAx-h, a cell-permeable stapled peptide designed to inhibit the Wnt/β-catenin signaling pathway by directly targeting the β-catenin/TCF interaction.[1]

The journey to this compound began with the development of Axin-derived stapled peptides (StAx). Researchers designed these peptides to mimic the TCF-binding domain of Axin, a natural inhibitor of β-catenin. Through a process of affinity and cell permeability optimization, a lead compound, StAx-35R, was identified. While potent in biochemical assays, its cellular efficacy was limited. To enhance its therapeutic potential, this compound was engineered by incorporating a nuclear localization sequence (NLS) from the SV40 large T antigen and substituting arginine residues with homoarginines.[2] This modification facilitated nuclear import and enhanced cellular uptake, resulting in a potent inhibitor of oncogenic Wnt signaling in cellular models.[2]

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound. It is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of oncology, chemical biology, and peptide therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its precursor peptides. This data provides a comparative analysis of their biochemical and cellular activities.

Table 1: In Vitro Activity and Binding Affinity

| Peptide | Target | Assay Type | IC50 (μM) | Kd (nM) | Reference |

| This compound | Wnt Signaling | Luciferase Reporter Assay | 1.4 | Not Reported | [3][4][5][6][7][8] |

| StAx-35R | β-catenin binding | Fluorescence Polarization | Not Reported | 60 ± 2 | [9] |

| fStAx-34 | β-catenin binding | Fluorescence Polarization | Not Reported | 150 ± 10 | [9] |

| fStAx-33 | β-catenin binding | Fluorescence Polarization | Not Reported | 300 ± 20 | [9] |

| fAxWT (unstapled) | β-catenin binding | Fluorescence Polarization | Not Reported | > 5000 | [9] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Concentration (μM) | Effect | Reference |

| SW-480 (colorectal cancer) | Proliferation Assay | 10 | >80% reduction in viability after 72h | [6][7] |

| DLD-1 (colorectal cancer) | Proliferation Assay | 10 | >80% reduction in viability after 72h | [6][7] |

| SW-480 (colorectal cancer) | Migration (Wound Healing) Assay | 5 | 52% wound closure after 24h | [6][7] |

| SW-480 (colorectal cancer) | Migration (Wound Healing) Assay | 10 | 24% wound closure after 24h | [6][7] |

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the canonical Wnt signaling pathway and the proposed mechanism of action for this compound.

Figure 1: The Canonical Wnt/β-catenin Signaling Pathway.

Figure 2: Mechanism of Action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay is used to determine the binding affinity (Kd) of this compound to β-catenin.

Materials:

-

Fluorescently labeled this compound (e.g., with FITC)

-

Recombinant human β-catenin protein

-

FP buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20)

-

Black, low-volume 384-well plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a stock solution of fluorescently labeled this compound in FP buffer at a concentration of 20 nM.

-

Prepare a serial dilution of recombinant β-catenin in FP buffer, starting from a high concentration (e.g., 10 μM) down to a low concentration (e.g., 0.1 nM).

-

In a 384-well plate, add 10 µL of the fluorescently labeled this compound solution to each well.

-

Add 10 µL of each β-catenin dilution to the respective wells. Include wells with only the labeled peptide and buffer as a negative control (0% binding) and wells with a saturating concentration of β-catenin as a positive control (100% binding).

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization on a plate reader.

-

Plot the change in millipolarization (mP) units against the concentration of β-catenin.

-

Fit the data to a one-site binding model to determine the dissociation constant (Kd).

Luciferase Reporter Assay for Wnt Signaling Inhibition

This cell-based assay measures the ability of this compound to inhibit Wnt/β-catenin signaling.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF luciferase reporter plasmid (e.g., TOPflash)

-

Renilla luciferase plasmid (for normalization)

-

Wnt3a conditioned media or recombinant Wnt3a

-

This compound

-

Lipofectamine 2000 or other transfection reagent

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach overnight.

-

Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours, replace the media with fresh media containing varying concentrations of this compound.

-

After 1 hour of pre-incubation with the peptide, stimulate the cells with Wnt3a conditioned media or recombinant Wnt3a. Include unstimulated and vehicle-treated controls.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.[4]

Confocal Microscopy for Cellular Permeability

This method visualizes the cellular uptake and subcellular localization of fluorescently labeled this compound.

Materials:

-

Fluorescently labeled this compound (e.g., with FITC)

-

Colorectal cancer cell line (e.g., SW-480)

-

Glass-bottom dishes or chamber slides

-

Hoechst 33342 (for nuclear staining)

-

Paraformaldehyde (PFA) for fixation

-

Confocal microscope

Procedure:

-

Seed SW-480 cells on glass-bottom dishes and culture until they reach 50-70% confluency.

-

Treat the cells with fluorescently labeled this compound at a desired concentration (e.g., 10 µM) in complete media.

-

Incubate for a specific time period (e.g., 4 hours) at 37°C.

-

Wash the cells three times with PBS to remove excess peptide.

-

Stain the nuclei by incubating the cells with Hoechst 33342 for 10 minutes.

-

Wash the cells again with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells with PBS and add fresh PBS for imaging.

-

Visualize the cells using a confocal microscope, acquiring images in the channels for the peptide's fluorophore and the nuclear stain.

-

Analyze the images to determine the extent of cellular uptake and the subcellular localization of the peptide.

Proteolytic Stability Assay

This assay assesses the resistance of this compound to degradation by proteases.

Materials:

-

This compound

-

Unstapled control peptide with the same sequence

-

Protease solution (e.g., trypsin, chymotrypsin, or cell lysate)

-

Reaction buffer (e.g., PBS)

-

HPLC system with a C18 column

Procedure:

-

Prepare solutions of this compound and the unstapled control peptide in the reaction buffer at a concentration of 100 µM.

-

Add the protease solution to each peptide solution to a final concentration of, for example, 10 µg/mL.

-

Incubate the reactions at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each reaction and quench the protease activity by adding a protease inhibitor cocktail or by acidifying the solution (e.g., with trifluoroacetic acid).

-

Analyze the samples by reverse-phase HPLC.

-

Monitor the disappearance of the full-length peptide peak over time.

-

Plot the percentage of intact peptide remaining against time for both the stapled and unstapled peptides.

-

Compare the degradation profiles to determine the enhanced proteolytic stability of this compound.

Experimental and Logical Workflow

The following diagram outlines the general workflow for the discovery and characterization of a stapled peptide inhibitor like this compound.

Figure 3: General Experimental Workflow.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for Wnt-driven cancers. By combining the structural stability of stapled peptides with a nuclear localization sequence, researchers have created a potent and cell-permeable inhibitor of the β-catenin/TCF protein-protein interaction. The data and protocols presented in this guide provide a comprehensive resource for understanding the discovery, mechanism, and characterization of this compound. This work not only highlights the therapeutic potential of this compound but also provides a valuable framework for the design and development of future stapled peptide inhibitors for other challenging intracellular targets. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this promising agent.

References

- 1. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. raineslab.com [raineslab.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | beta-Catenin Inhibitors: R&D Systems [rndsystems.com]

- 9. dash.harvard.edu [dash.harvard.edu]

An In-depth Technical Guide to NLS-StAx-h: A Stapled Peptide Inhibitor of Wnt Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

NLS-StAx-h is a synthetic, cell-permeable stapled peptide that has emerged as a potent and selective inhibitor of the canonical Wnt signaling pathway. By mimicking a helical region of Axin, this compound effectively disrupts the crucial protein-protein interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. This interference with the Wnt pathway's terminal transcriptional activation step makes this compound a valuable tool for studying Wnt-driven biological processes and a promising candidate for therapeutic development, particularly in oncology. This guide provides a comprehensive overview of the structural features, chemical properties, and biological activity of this compound, including detailed experimental protocols for its characterization.

Structural Features and Chemical Properties

This compound is a meticulously designed peptidomimetic with specific modifications to enhance its stability, cell permeability, and target affinity.

1.1. Peptide Sequence and Modifications:

The primary structure of this compound is a 24-amino acid peptide. A key structural feature is the hydrocarbon staple, which locks the peptide into a stable α-helical conformation. This is achieved by replacing two amino acids with non-natural olefinic amino acids and covalently linking their side chains. This stapling enhances proteolytic resistance and maintains the bioactive conformation.

Furthermore, to improve cellular uptake, a nuclear localization signal (NLS) derived from the SV40 large T antigen is appended to the peptide. Additionally, several arginine residues are replaced with homoarginine to potentially enhance binding affinity and cellular penetration.

1.2. Chemical and Physical Properties:

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₆₁H₂₇₅N₅₅O₂₉ | [1][2] |

| Molecular Weight | 3445.26 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and water | [1] |

| Purity | Typically ≥95% as determined by HPLC | [3] |

| Storage | Store at -20°C for short-term and -80°C for long-term storage | [1] |

Mechanism of Action: Inhibition of Wnt Signaling

This compound exerts its biological effects by directly targeting the canonical Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and migration.

2.1. Targeting the β-catenin/TCF Interaction:

In the canonical Wnt pathway, the stabilization and nuclear accumulation of β-catenin lead to its association with TCF/LEF transcription factors. This complex then drives the expression of Wnt target genes, many of which are implicated in cancer development. This compound is designed to mimic the β-catenin binding domain of Axin, a natural antagonist of Wnt signaling. By competitively binding to the same site on β-catenin that TCF transcription factors utilize, this compound effectively prevents the formation of the pro-proliferative β-catenin/TCF transcriptional complex.[2]

Signaling Pathway Diagram:

Caption: Mechanism of this compound in the Wnt signaling pathway.

Quantitative Biological Data

The biological activity of this compound has been quantified through various in vitro assays.

| Parameter | Cell Line | Value | Assay | Reference |

| IC₅₀ | 1.4 µM | Wnt Signaling Inhibition | [1][2][3] | |

| Cell Viability Reduction | SW-480, DLD-1 | >80% at 10 µM (72h) | Cell Proliferation Assay | [1][2] |

| Wound Closure Inhibition | Colorectal Cancer Cells | 52% at 5 µM (24h) | Wound Healing Assay | [1][2] |

| Wound Closure Inhibition | Colorectal Cancer Cells | 24% at 10 µM (24h) | Wound Healing Assay | [1][2] |

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

4.1. TOPflash/FOPflash Luciferase Reporter Assay for Wnt Signaling Inhibition

This assay quantifies the transcriptional activity of the β-catenin/TCF complex.

-

Cell Culture and Transfection:

-

Seed HEK293T cells in a 48-well plate at a density of 2 x 10⁴ cells per well and grow to ~70% confluency.[4]

-

Co-transfect cells with 100 ng of TOPflash (containing TCF/LEF binding sites) or FOPflash (mutated binding sites, as a negative control) firefly luciferase reporter plasmid and 5 ng of a Renilla luciferase reporter plasmid (for normalization) using a suitable transfection reagent.[4]

-

-

Treatment and Lysis:

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

To induce Wnt signaling, co-treat with Wnt3a-conditioned medium or a GSK-3β inhibitor like LiCl.

-

Incubate for an additional 18-24 hours.

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

-

Luciferase Assay:

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[4]

-

Normalize the TOPflash and FOPflash readings to the Renilla luciferase activity.

-

The ratio of TOPflash to FOPflash activity represents the level of Wnt signaling. Calculate the IC₅₀ value for this compound based on the dose-response curve.

-

4.2. Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of this compound on the collective migration of cancer cells.

-

Cell Seeding and Wound Creation:

-

Treatment and Imaging:

-

Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a phase-contrast microscope.[7]

-

-

Data Analysis:

-

Measure the width of the wound at multiple points for each image.

-

Calculate the percentage of wound closure at each time point relative to the initial wound area.

-

Compare the wound closure rates between treated and control groups to determine the inhibitory effect of this compound on cell migration.[7]

-

4.3. Fluorescence Polarization Assay for β-catenin/TCF Interaction

This biophysical assay directly measures the binding of this compound to β-catenin and its ability to displace TCF.

-

Reagents and Setup:

-

Assay Procedure:

-

Add a fixed concentration of β-catenin and FITC-TCF4 to the wells of the assay plate.

-

Add serial dilutions of this compound or a control compound.

-

Incubate the plate at room temperature for a defined period (e.g., 1-3 hours) to reach binding equilibrium.[10]

-

-

Measurement and Analysis:

-

Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.[10]

-

Binding of the large β-catenin protein to the small FITC-TCF4 peptide results in a high polarization value.

-

Displacement of FITC-TCF4 by this compound leads to a decrease in fluorescence polarization.

-

Plot the change in polarization against the concentration of this compound to determine the binding affinity (Kᵢ or IC₅₀).

-

Experimental Workflow Diagram:

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound represents a significant advancement in the development of targeted inhibitors for the Wnt signaling pathway. Its robust design, incorporating a hydrocarbon staple for stability and an NLS for cell penetration, allows for effective disruption of the β-catenin/TCF interaction in a cellular context. The data summarized and the protocols detailed in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and other stapled peptides. Further investigation into its in vivo efficacy and pharmacokinetic properties will be crucial in translating the promise of this potent inhibitor into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | beta-Catenin Inhibitors: R&D Systems [rndsystems.com]

- 4. 2.4. The TOPflash Luciferase Reporter Assay to Measure β-Catenin/Tcf-Driven Transcriptional Activity [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. med.virginia.edu [med.virginia.edu]

- 7. Wound Healing Scratch Assay [bio-protocol.org]

- 8. Development of a novel fluorescence polarization-based assay for studying the β-catenin/Tcf4 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assay in Summary_ki [bdb99.ucsd.edu]

The Therapeutic Potential of NLS-StAx-h: A Technical Guide to a Novel Wnt Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NLS-StAx-h, a novel, cell-permeable, stapled peptide inhibitor with significant therapeutic potential in oncology. By selectively targeting the Wnt signaling pathway, this compound presents a promising new modality for cancers characterized by aberrant Wnt activation. This document details the mechanism of action, quantitative efficacy data, and representative experimental protocols for the evaluation of this compound.

Core Mechanism of Action: Disrupting the β-catenin Interaction

This compound is a synthetic, cell-permeable stapled peptide designed to inhibit the oncogenic Wnt signaling pathway. Its primary mechanism of action is the direct inhibition of the protein-protein interaction (PPI) between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. In healthy cells, the Wnt pathway is crucial for cell proliferation and differentiation. However, its dysregulation is a hallmark of many cancers, leading to the nuclear accumulation of β-catenin. This accumulated β-catenin then co-activates TCF/LEF transcription factors, driving the expression of oncogenes such as c-Myc and cyclin D1.

This compound was developed by optimizing a stapled peptide, StAx, which mimics the β-catenin binding domain of Axin. The addition of a nuclear localization sequence (NLS) from the SV40 large T antigen and the replacement of arginine residues with homoarginines resulted in the creation of this compound. This modification enhances cellular uptake and nuclear targeting. By binding directly to β-catenin, this compound effectively blocks its interaction with TCF/LEF, thereby inhibiting the transcription of Wnt target genes and suppressing cancer cell proliferation and migration.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound in various cancer cell lines.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line(s) | Reference |

| IC50 | 1.4 µM | Not Specified |

Table 2: Anti-Proliferative Activity of this compound in Colorectal Cancer Cells

| Treatment | Concentration | Duration | Effect on Cell Viability | Cell Line(s) | Reference |

| This compound | 10 µM | 72 hours | >80% reduction | SW-480, DLD-1 |

Table 3: Anti-Migratory Activity of this compound in Colorectal Cancer Cells

| Treatment | Concentration | Duration | Effect on Wound Closure | Cell Line(s) | Reference |

| This compound | 5 µM | 24 hours | 52% wound closure | Not Specified | |

| This compound | 10 µM | 24 hours | 24% wound closure | Not Specified |

Experimental Protocols

The following sections provide representative protocols for key experiments to evaluate the therapeutic potential of this compound. These are based on standard laboratory practices and the information available in the cited literature.

Cell Proliferation Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the anti-proliferative effects of this compound.

Methodology:

-

Cell Seeding: Plate colorectal cancer cells (e.g., SW-480, DLD-1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) and a vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Cell Migration Assay (Wound Healing Assay)

This assay is used to evaluate the effect of this compound on the migratory capacity of cancer cells.

Methodology:

-

Cell Seeding: Seed cells in a 6-well plate and grow them to confluence.

-

Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and add fresh media containing different concentrations of this compound (e.g., 5 µM, 10 µM) or a vehicle control.

-

Image Acquisition: Capture images of the wound at 0 hours and after 24 hours of incubation.

-

Analysis: Measure the area of the wound at both time points and calculate the percentage of wound closure.

Target Engagement Assay (Co-Immunoprecipitation)

This assay can be used to confirm that this compound directly interacts with β-catenin and disrupts its binding to TCF4.

Methodology:

-

Cell Lysis: Lyse cells (e.g., DLD-1) treated with this compound or a control.

-

Immunoprecipitation: Incubate cell lysates with an antibody against β-catenin or TCF4, coupled to magnetic or agarose beads.

-

Washing: Wash the beads to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against β-catenin and TCF4 to detect the presence and relative amounts of each protein in the complex. A reduction in the amount of co-precipitated TCF4 with a β-catenin antibody in this compound treated cells would indicate target engagement.

An In-depth Technical Guide to NLS-StAx-h: Principles and Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of NLS-StAx-h, a selective, cell-permeable stapled peptide inhibitor of the Wnt signaling pathway. It details the core principles of its function, experimental protocols for its use in laboratory settings, and quantitative data to inform experimental design.

Core Principles of this compound

This compound is a synthetic, cell-penetrating peptide designed to specifically disrupt a key protein-protein interaction within the oncogenic Wnt signaling cascade.[1] Its design incorporates several key features:

-

Stapled Peptide Technology: The peptide backbone is "stapled" with a hydrocarbon linkage, which confers proteolytic resistance and stabilizes its alpha-helical structure, enhancing its binding affinity and stability within the cellular environment.[2]

-

Nuclear Localization Signal (NLS): this compound is engineered with a nuclear localization sequence derived from the SV40 large T antigen. This feature facilitates its transport into the nucleus, the primary site of action for its target.[2]

-

Mechanism of Action: this compound functions by competitively inhibiting the interaction between β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors.[3][4] In many cancers, aberrant Wnt signaling leads to the accumulation of nuclear β-catenin, which then drives the expression of proliferative and anti-apoptotic genes by binding to TCF/LEF. By blocking this interaction, this compound effectively downregulates the expression of these target genes, leading to an anti-proliferative effect in Wnt-dependent cancer cells.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, providing a quick reference for its potency and physical properties.

| Parameter | Value | Reference |

| IC50 (Wnt Signaling Inhibition) | 1.4 µM | [3][4][5][6][7][8][9] |

| Molecular Weight | 3445.26 g/mol | [5] |

| Formula | C161H275N55O29 | [5] |

| Solubility | Soluble to 1 mg/mL in water | [5] |

| Purity | ≥95% (HPLC) | [5] |

| Storage | Store at -20°C | [5] |

Key Experimental Protocols

This section provides detailed methodologies for common laboratory assays used to characterize the activity of this compound.

Cell Viability/Proliferation Assay (MTT/MTS Assay)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Target cancer cell line (e.g., SW-480, DLD-1)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (dissolved in sterile water or DMSO)

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Incubate overnight to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[3][4]

-

MTT/MTS Addition:

-

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C to dissolve the formazan crystals.

-

For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.

Wound Healing/Migration Assay

This assay is used to evaluate the effect of this compound on cell migration.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

6-well or 12-well cell culture plates

-

Sterile 200 µL pipette tip or a wound healing insert

-

This compound stock solution

-

Microscope with a camera

Procedure:

-

Create a Confluent Monolayer: Seed cells in a 6-well or 12-well plate and grow them to confluence.

-

Create the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. Alternatively, use a commercially available wound healing insert to create a more uniform gap.

-

Wash: Gently wash the wells with PBS to remove any detached cells.

-

Treatment: Add fresh culture medium containing the desired concentration of this compound (e.g., 5 µM and 10 µM) or a vehicle control.[3][4]

-

Image Acquisition: Immediately after treatment (0 hours), capture images of the scratch at predefined locations. Continue to capture images at regular intervals (e.g., every 12 or 24 hours) until the wound in the control wells is nearly closed.

-

Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

Wnt Signaling Luciferase Reporter Assay

This assay quantifies the inhibitory effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

HEK293T or other suitable cell line

-

TOPFlash and FOPFlash luciferase reporter plasmids

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

This compound stock solution

-

Wnt3a conditioned medium or recombinant Wnt3a (to activate the pathway)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the TOPFlash (containing TCF/LEF binding sites) or FOPFlash (mutated binding sites, as a negative control) plasmid, along with the Renilla luciferase plasmid for normalization.

-

Treatment: After 24 hours, treat the cells with serial dilutions of this compound for a short period (e.g., 1-2 hours) before stimulating the Wnt pathway.

-

Stimulation: Add Wnt3a conditioned medium or recombinant Wnt3a to the wells to activate the Wnt signaling pathway. Incubate for a further 16-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Analysis: Normalize the TOPFlash and FOPFlash firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of this compound is determined by the reduction in normalized TOPFlash activity compared to the Wnt3a-stimulated control.

Visualizations

This compound Mechanism of Action in the Wnt Signaling Pathway

References

- 1. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scielo.br [scielo.br]

- 9. This compound | β-catenin | Tocris Bioscience [tocris.com]

Methodological & Application

protocol for NLS-StAx-h in a wound healing or migration assay

Application Note and Protocol

Topic: Using the Wnt/β-catenin Inhibitor, NLS-StAx-h, in a Wound Healing Migration Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell migration is a fundamental biological process critical to embryonic development, tissue repair, and immune response. Unregulated cell migration is a hallmark of cancer metastasis. The wound healing or "scratch" assay is a well-established in vitro method for studying collective cell migration. One of the key signaling pathways governing cell migration is the Wnt/β-catenin pathway.[1][2]

This compound is a synthetically stabilized, cell-permeable stapled peptide.[1][2][3] It functions as a potent inhibitor of the Wnt signaling pathway by directly targeting and disrupting the crucial protein-protein interaction between β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors.[1][2][3] By preventing this interaction, this compound blocks the transcription of Wnt target genes, many of which are involved in cell proliferation and migration.[3] This application note provides a detailed protocol for utilizing this compound in a wound healing assay to quantify the impact of Wnt/β-catenin pathway inhibition on cell migration.

Principle of the Assay

This assay quantifies the effect of this compound on the ability of a confluent cell monolayer to migrate and close a mechanically created "wound." The rate of wound closure is inversely proportional to the inhibitory effect of the compound on cell migration. By treating cells with varying concentrations of this compound, a dose-dependent relationship between Wnt pathway inhibition and cell migration can be established.

Wnt/β-catenin Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical Wnt signaling pathway. In the "ON" state, Wnt ligands bind to Frizzled (FZD) receptors, leading to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin binds to TCF/LEF transcription factors to activate target gene expression. This compound prevents this final transcriptional activation step.

References

Application Note: Measuring Cell Viability Following NLS-StAx-h Treatment

Purpose This document provides a detailed protocol for assessing the cytotoxic effects of NLS-StAx-h, a novel nucleus-targeting therapeutic agent, on cultured mammalian cells. The described method utilizes a colorimetric MTS assay to quantify cell viability, enabling the determination of key toxicological endpoints such as the half-maximal inhibitory concentration (IC50).

Introduction this compound is a staurosporine analog conjugated to a nuclear localization signal (NLS), designed to enhance its pro-apoptotic efficacy by concentrating the active compound within the cell nucleus. Staurosporine is a potent, broad-spectrum protein kinase inhibitor known to induce apoptosis through both caspase-dependent and -independent pathways.[1][2] The NLS peptide facilitates active transport of the compound from the cytoplasm into the nucleus through the nuclear pore complex, a process mediated by importin proteins.[3][4][5][6][7]

This application note details the use of an MTS-based cell viability assay, a robust and sensitive method for determining the number of viable cells in culture.[8] The assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in cell culture media.[9][10] The quantity of formazan, measured by absorbance at 490 nm, is directly proportional to the number of living cells in the well.[9] This protocol is suitable for high-throughput screening and detailed dose-response analysis of this compound.

Proposed Signaling Pathway for this compound

The NLS directs StAx-h to the nucleus, where as a kinase inhibitor, it is hypothesized to disrupt nuclear signaling cascades essential for cell survival. This leads to the activation of the intrinsic apoptosis pathway. Key events include the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and effector caspase-3.[11][12] Activated caspases then execute the apoptotic program by cleaving critical cellular substrates like PARP.[13]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Types of nuclear localization signals and mechanisms of protein import into the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Types of nuclear localization signals and mechanisms of protein import into the nucleus | Semantic Scholar [semanticscholar.org]

- 5. Types of nuclear localization signals and mechanisms of protein import into the nucleus [ouci.dntb.gov.ua]

- 6. doaj.org [doaj.org]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]

- 9. broadpharm.com [broadpharm.com]

- 10. Cell viability assays | Abcam [abcam.com]

- 11. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Modulating Wnt/β-catenin Signaling with NLS-StAx-h in a TOP/FOPflash Luciferase Reporter Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wnt/β-catenin signaling pathway is a highly conserved cascade crucial for embryonic development, tissue homeostasis, and stem cell regulation.[1] Aberrant activation of this pathway is a hallmark of various cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention.[2][3] The central event in canonical Wnt signaling is the regulation of β-catenin protein stability. In the absence of a Wnt ligand, a multiprotein "destruction complex" (comprising Axin, APC, GSK3β, and CK1α) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[3] Upon Wnt binding to its Frizzled (FZD) and LRP5/6 receptors, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm.[1] Stabilized β-catenin then translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as c-Myc and Cyclin D1.[4][5]

Principle of the TOP/FOPflash Reporter Assay

The TOP/FOPflash assay is a widely used and robust method for quantifying the transcriptional activity of the Wnt/β-catenin pathway.[6][7] The system utilizes two parallel luciferase reporter constructs:

-

TOPflash: This plasmid contains multiple copies of the optimal TCF/LEF binding site upstream of a minimal promoter (e.g., c-fos) driving the expression of the firefly luciferase gene.[8] When nuclear β-catenin is present and active, it binds to these TCF/LEF sites and potently induces luciferase expression.[9]

-

FOPflash: This plasmid serves as a crucial negative control and is identical to TOPflash, except that the TCF/LEF binding sites are mutated and non-functional.[8] FOPflash measures the background, non-specific transcriptional activity.